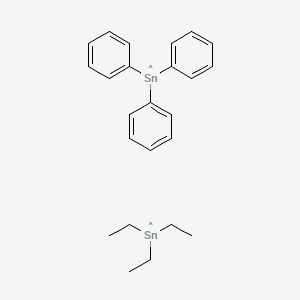
CID 78061931
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78061931” is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061931” involves specific reaction conditions and reagents. The preparation methods typically include multi-step organic synthesis, where each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of advanced technologies to monitor and control the reaction parameters, ensuring the large-scale production of the compound while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78061931” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and catalysts under controlled conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions are carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxygenated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Compound “CID 78061931” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “CID 78061931” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are crucial to understanding its full potential and applications.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compared to similar compounds, “CID 78061931” exhibits unique properties such as higher reactivity, selectivity, or stability under certain conditions. These characteristics make it a valuable compound for specific applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C24H30Sn2 |
|---|---|
Molecular Weight |
555.9 g/mol |
InChI |
InChI=1S/3C6H5.3C2H5.2Sn/c3*1-2-4-6-5-3-1;3*1-2;;/h3*1-5H;3*1H2,2H3;; |
InChI Key |
NDBZVQXGURYUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)CC.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















